

# Leucettinib-21: A Structural and Mechanistic Analysis of a Promising Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Leucettinib-21** is a potent and selective, ATP-competitive inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2][3][4][5][6][7] Developed from the marine sponge natural product Leucettamine B, **Leucettinib-21** has emerged as a clinical candidate for neurodegenerative conditions such as Down syndrome and Alzheimer's disease, where DYRK1A is a key therapeutic target.[1][2][3][4][5][6][7][8][9][10] This technical guide provides a comprehensive overview of the structural analysis of **Leucettinib-21**, detailing its physicochemical properties, kinase selectivity, and the experimental methodologies employed in its characterization.

## **Physicochemical and Structural Properties**

The structural integrity and physicochemical characteristics of **Leucettinib-21** have been thoroughly investigated using various analytical techniques. These properties are crucial for its development as a therapeutic agent.

### **Molecular and Crystal Structure**

**Leucettinib-21** is a substituted 2-aminoimidazolin-4-one with the molecular formula C<sub>18</sub>H<sub>19</sub>N<sub>5</sub>O.[11] Its structure has been elucidated through X-ray crystallography, specifically through a co-crystal structure with the kinase CLK1, which shares high homology with DYRK1A



in the ATP-binding pocket.[1][2][3][4][5][6][7][12] This has allowed for detailed modeling of its binding mode within the primary target, DYRK1A.[1][2][3][4][5][6][7]

| Parameter                                    | Value     |
|----------------------------------------------|-----------|
| PDB ID (Leucettinib-21 in complex with CLK1) | 8P08[3]   |
| Resolution                                   | 2.40 Å[3] |
| R-Value Work                                 | 0.209[3]  |
| R-Value Free                                 | 0.260[3]  |

Table 1: Crystallographic Data for Leucettinib-21/CLK1 Complex

The crystalline nature of **Leucettinib-21** has been confirmed by X-ray powder diffraction (XRPD), which shows sharp peaks indicative of a highly crystalline material.[9]

| Position (°2θ) | Relative Intensity (%) |  |
|----------------|------------------------|--|
| 10.5           | 100.0                  |  |
| 13.9           | 45.2                   |  |
| 15.7           | 33.1                   |  |
| 18.0           | 28.9                   |  |
| 21.1           | 54.7                   |  |
| 23.5           | 38.6                   |  |
| 25.0           | 41.3                   |  |
| 26.8           | 60.2                   |  |

Table 2: High-Resolution XRPD Peak List for **Leucettinib-21** (Data extracted from supplementary information of Lindberg et al., J. Med. Chem. 2023)

### **Thermal Properties and Solubility**



Differential Scanning Calorimetry (DSC) has been employed to determine the thermal properties of **Leucettinib-21**, revealing a melting point of approximately 202-204 °C.[9] The solubility of **Leucettinib-21** has been assessed in various media, which is a critical factor for its biopharmaceutical properties.

| Medium                                           | Solubility (mg/mL) |
|--------------------------------------------------|--------------------|
| FaSSIF (Fasted State Simulated Intestinal Fluid) | 0.015              |
| FeSSIF (Fed State Simulated Intestinal Fluid)    | 0.045              |
| pH 1.2 Buffer                                    | > 100              |
| pH 7.4 Buffer                                    | 0.003              |

Table 3: Solubility of **Leucettinib-21** in Different Media (Data extracted from supplementary information of Lindberg et al., J. Med. Chem. 2023)

## **Mechanism of Action and Kinase Selectivity**

**Leucettinib-21** functions as a Type 1 kinase inhibitor, binding to the ATP-binding pocket of DYRK1A and other related kinases.[2] Its selectivity has been extensively profiled against a large panel of human kinases.

#### **Kinase Inhibition Profile**

The inhibitory activity of **Leucettinib-21** has been quantified through IC50 and Kd value determinations. It demonstrates high potency for DYRK1A and several members of the DYRK and CLK families.



| Kinase | IC50 (nM)         | Kd (nM)   |
|--------|-------------------|-----------|
| DYRK1A | 2.4[2][9][13][14] | 0.272[14] |
| DYRK1B | 6.7[14]           | -         |
| CLK1   | 12[2][14]         | 0.388[14] |
| CLK2   | 33[2][14]         | -         |
| CLK4   | 5[2][14]          | -         |
| GSK-3β | 2000[2]           | -         |

Table 4: Kinase Inhibition and Dissociation Constants for Leucettinib-21

The high selectivity for DYRK1A over other kinases is a key attribute that minimizes the potential for off-target effects.[11]

# Experimental Protocols X-ray Crystallography

The co-crystal structure of **Leucettinib-21** with CLK1 was determined using X-ray diffraction. The general protocol involves:

- Protein Expression and Purification: Human CLK1 is expressed in E. coli and purified to homogeneity.
- Crystallization: The purified CLK1 is co-crystallized with Leucettinib-21 using vapor diffusion methods.
- Data Collection: X-ray diffraction data are collected from the resulting crystals at a synchrotron source.[3]
- Structure Determination and Refinement: The structure is solved by molecular replacement and refined to yield the final atomic model.[3]

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**



<sup>1</sup>H NMR and <sup>13</sup>C NMR spectroscopy are utilized for the structural confirmation and purity assessment of synthesized **Leucettinib-21**.[15]

- Sample Preparation: A small sample of **Leucettinib-21** is dissolved in a deuterated solvent (e.g., DMSO-d<sub>6</sub>).[15]
- Data Acquisition: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz).[15]
- Data Analysis: Chemical shifts ( $\delta$ ) in ppm and coupling constants (J) in Hz are analyzed to confirm the molecular structure.[15]

#### **Kinase Inhibition Assays**

The inhibitory potency of **Leucettinib-21** is determined using radiometric or fluorescence-based kinase assays.

- Assay Setup: The kinase, substrate, ATP (often radiolabeled), and varying concentrations of Leucettinib-21 are combined in an appropriate buffer.
- Kinase Reaction: The reaction is initiated and allowed to proceed for a defined period at a controlled temperature.
- Detection: The amount of phosphorylated substrate is quantified. For radiometric assays, this
  involves measuring the incorporation of <sup>32</sup>P or <sup>33</sup>P.
- IC50 Determination: The concentration of **Leucettinib-21** that inhibits 50% of the kinase activity (IC50) is calculated from dose-response curves.[2][9]

# Visualizations DYRK1A Signaling Pathway













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Dyrk1A Positively Stimulates ASK1-JNK Signaling Pathway during Apoptotic Cell Death -PMC [pmc.ncbi.nlm.nih.gov]
- 2. DYRK1A: a down syndrome-related dual protein kinase with a versatile role in tumorigenesis PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. DYRK1A Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Chemical, Biochemical, Cellular, and Physiological Characterization of Leucettinib-21, a Down Syndrome and Alzheimer's Disease Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. interactive-programme.europa-organisation.com [interactive-programme.europa-organisation.com]
- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 10. Leucettinib-21, a DYRK1A Kinase Inhibitor as Clinical Drug Candidate for Alzheimer's Disease and Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target PMC [pmc.ncbi.nlm.nih.gov]
- 12. DYRK1A dual specificity tyrosine phosphorylation regulated kinase 1A [Homo sapiens (human)] Gene NCBI [ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Leucettinib-21 (LCTB-21) | CLK/DYRK inhibitor | Probechem Biochemicals [probechem.com]
- 15. researchgate.net [researchgate.net]



 To cite this document: BenchChem. [Leucettinib-21: A Structural and Mechanistic Analysis of a Promising Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12389899#structural-analysis-of-leucettinib-21]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com